molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No.: B037233
CAS No.: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Description

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4’-dihydroxybenzil, is an organic compound with the molecular formula C14H10O4. It is characterized by the presence of two hydroxyphenyl groups attached to an ethanedione backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various organic dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic route for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde with p-hydroxyacetophenone under alkaline conditions. The reaction mixture is heated, resulting in the formation of a white precipitate, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethanedione moiety can participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione
  • 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione
  • 4,4’-Oxalyldibenzoic acid

Uniqueness

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is unique due to its dual hydroxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYXOBBPXQZKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332486
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33288-79-8
Record name 4,4'-Dihydroxybenzil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4′-dimethoxybenzil (2.0 g, 7.41 mmol) was dissolved in 30 mL of hydrogen bromide and 10 mL of acetic acid glacial. The reaction was stirred at reflux temperature overnight. The mixture was extracted with ethyl acetate and the organic phase was washed with water, dried over sodium sulphate. Concentration under vaccum gave the title compound as a yellow solid (1.9 g, quantitative).
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2 g
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30 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Anisil (6.5 g), made by the oxidation of anisoin with copper sulphate in pyridine, was added to acetic acid (50 g) and heated to reflux to form a solution. Hydrobromic acid (s.g. 1.48) was added at reflux until anisil just started to precipitate (about 30 ml HBr being needed). After 2 hours' reflux, more hydrobromic acid (50 ml) was added, and the solution was refluxed for a further 2 hours. After this time, thin layer chromatography showed complete conversion into a single product. The solution was poured into cold water (600 ml) to precipitate a white solid. This was filtered off, washed with water and dried to give 5.5 g of 4,4'-dihydroxybenzil. This was used without further purification.
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6.5 g
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50 g
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Synthesis routes and methods III

Procedure details

1,2-bis(4-methoxyphenyl)ethane-1,2-dione (5 g, 18.52 mmol) was dissolved in CH2Cl2 and cooled to −78° C. (solid occurred again). BBr3 (8.3 m, 87.82 mmol) was added and mixture was allowed to warm to room temperature and stirred for 15 hrs. TLC check showed 1,2-bis(4-methoxyphenyl)ethane-1,2-dione completely disappeared. The reaction mixture was poured into ice, extracted by EtOAc, washed with NaCl solution, dried over MgSO4. The solvent was removed by vacuum, and the residue was purified by column chromatography to give compound 5, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, as confirmed by the following nuclear magnetic resonance (NMR) data obtained therefrom: 1H NMR (500 MHz, DMSO): δ 10.8 (s, 2H), 7.71 (d, J=8.8 MHz, 4H), 6.90 (d, J=8.8 MHz, 4H) ppm.
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5 g
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87.82 mmol
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Synthesis routes and methods IV

Procedure details

4,4'-Dimethoxybenzil (10 g), 90 ml glacial acetic acid and 160 ml 48% HBr were heated at reflux for 4 hours. The reaction mixture was poured into ice and the product collected by filtration. Dissolution of the solid into 10% aqueous sodium hydroxide, extraction with diethyl ether and acidification of the aqueous layer gave 4,4'-dihydroxybenzil which was recrystallized from 75% ethanol. Yield 7.5 g (84%). 1H NMR (acetone-d6) δ9.53 (s,2H, OH), 7.81, 6.98 (m, 8H, aromatic).
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10 g
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160 mL
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90 mL
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Synthesis routes and methods V

Procedure details

4,4′-Dimethoxybenzil (5.0 g) was dissolved in acetic acid (95 mL). To the solution, 48 mass % aqueous HBr (31.2 g) was added dropwise at 70° C. over 10 minutes. After addition of HBr, the mixture was stirred at 110° C. for 70 hours. Subsequently, water (150 g) was added to the mixture, to thereby crystallize the product. The crude crystals were recovered through filtration and washed with water (250 g), followed by drying, to thereby yield 4.0 g of 4,4′-dihydroxybenzil as a target product.
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5 g
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95 mL
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31.2 g
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150 g
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